(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

Peptide Synthesis Medicinal Chemistry Physicochemical Profiling

(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate, commonly referred to as Boc-L-4-bromophenylalanine amide or Boc-Phe(4-Br)-NH₂, is a protected, chiral α-amino acid amide derivative featuring an (S)-configuration, a tert-butoxycarbonyl (Boc) Nᵅ-protecting group, a C-terminal primary amide, and a para-bromo substituent on the phenyl ring. The compound has a molecular formula of C₁₄H₁₉BrN₂O₃, a monoisotopic mass of 342.05791 Da, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 81.4 Ų.

Molecular Formula C14H19BrN2O3
Molecular Weight 343.22
CAS No. 869569-99-3
Cat. No. B3394758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate
CAS869569-99-3
Molecular FormulaC14H19BrN2O3
Molecular Weight343.22
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)Br)C(=O)N
InChIInChI=1S/C14H19BrN2O3/c1-14(2,3)20-13(19)17-11(12(16)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H2,16,18)(H,17,19)/t11-/m0/s1
InChIKeyVGKNVRSIDINOPV-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-L-4-Bromophenylalanine Amide (CAS 869569-99-3): Chiral Building Block with Differentiated C-Terminal Amide and para-Bromo Functionality for Peptide Synthesis and Pharmaceutical Intermediates


(S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate, commonly referred to as Boc-L-4-bromophenylalanine amide or Boc-Phe(4-Br)-NH₂, is a protected, chiral α-amino acid amide derivative featuring an (S)-configuration, a tert-butoxycarbonyl (Boc) Nᵅ-protecting group, a C-terminal primary amide, and a para-bromo substituent on the phenyl ring [1]. The compound has a molecular formula of C₁₄H₁₉BrN₂O₃, a monoisotopic mass of 342.05791 Da, a computed XLogP3 of 1.6, and a topological polar surface area (TPSA) of 81.4 Ų [1]. It is commercially available at ≥98% purity and has been listed as a key synthetic intermediate ('Brensocatib Intermediate B') en route to the Phase 3 clinical candidate brensocatib (AZD7986/INS1007), a dipeptidyl peptidase 1 (DPP1) inhibitor developed for non-cystic fibrosis bronchiectasis .

Why In-Class Boc-Protected Phenylalanine Derivatives Cannot Simply Replace Boc-L-4-Bromophenylalanine Amide


Within the class of Nᵅ-Boc-protected phenylalanine derivatives, three structural features of this compound simultaneously diverge from its most common alternatives: (i) the C-terminal primary amide instead of the carboxylic acid (cf. Boc-4-bromo-L-phenylalanine, CAS 62129-39-9), which alters hydrogen-bonding capacity, polarity, and the synthetic route for peptide chain elongation; (ii) the para-bromo substituent, which provides distinct reactivity in palladium-catalyzed cross-coupling [1] and a heavy-atom anomalous scattering signal for X-ray crystallography compared with the non-halogenated parent or the chloro/fluoro analogs; and (iii) the defined (S)-stereochemistry, which is essential for generating biologically active L-peptide sequences and differentiates it from the (R)-enantiomer or racemic mixtures [2]. Substituting any one of these three orthogonal features changes the compound's synthetic utility, physicochemical properties, or biological compatibility—meaning that generic interchange without re-validation of the synthetic route or biological outcome is not scientifically justified.

Quantitative Differentiation Evidence for Boc-L-4-Bromophenylalanine Amide vs. Closest Analogs


C-Terminal Amide vs. Carboxylic Acid: Physicochemical Property Comparison with Boc-4-Bromo-L-Phenylalanine

The target compound bears a C-terminal primary amide (-CONH₂), whereas the closest commercially prevalent analog, Boc-4-bromo-L-phenylalanine (CAS 62129-39-9), possesses a carboxylic acid (-COOH) [1]. This functional group swap produces quantifiable differences in computed physicochemical properties: the amide exhibits a higher topological polar surface area (TPSA) of 81.4 Ų versus 75.63 Ų for the acid [1], consistent with an additional hydrogen-bond acceptor; the exact mass differs by ~1 Da (342.05791 vs. 343.04200 Da) [1]; and the bromine isotopic signature (⁷⁹Br:⁸¹Br ≈ 1:1) is preserved in both compounds, but the amide form shows a distinct fragmentation pattern in mass spectrometry owing to the primary amide moiety. The amide has a lower computed XLogP3 of 1.6 [1], indicating reduced lipophilicity compared with the acid form, which lacks a published computed XLogP3 value but is expected to be higher based on the carboxylic acid moiety.

Peptide Synthesis Medicinal Chemistry Physicochemical Profiling

Bromine Substituent Reactivity Advantage: Cross-Coupling Utility vs. Non-Halogenated Boc-Phenylalanine Amide

The para-bromo substituent on the phenyl ring of the target compound enables palladium-catalyzed cross-coupling reactions that are not possible with the non-halogenated parent, Boc-L-phenylalanine amide (CAS 35150-06-2) . In a published solid-phase synthetic methodology for the cyclic depsipeptide Sansalvamide A, N-Boc-4-bromophenylalanine (the carboxylic acid analog) was reacted with butyldiethylsilane polystyrene resin under Pd catalysis to directly form a silicon-aryl carbon bond (Si–Ar linkage), a transformation that critically depends on the presence of the aryl bromide leaving group [1]. While this specific study employed the carboxylic acid form, the C-terminal amide analog (target compound) retains the identical para-bromo functionality and would be equally competent in such cross-coupling transformations, with the added advantage of the pre-installed amide terminus for downstream peptide elongation. The non-halogenated Boc-L-phenylalanine amide (MW 264.32 Da) lacks the heavy bromine atom entirely (ΔMW ≈ +78.90 Da for target) and cannot participate in Pd-catalyzed aryl cross-coupling reactions, representing a functional limitation that precludes its use in modular, conjugation-ready building block strategies.

Solid-Phase Peptide Synthesis Cross-Coupling Chemistry Organometallic Chemistry

Enantiomeric Identity: (S)- vs. (R)-Configuration Implications for Peptide Bioactivity and Regulatory Compliance

The target compound is the (S)-enantiomer (L-configuration), as confirmed by its defined atom stereocenter count of 1 in PubChem and its InChI stereochemical descriptor (/t11-/m0/s1) [1]. The corresponding (R)-enantiomer (Boc-D-4-bromophenylalanine, CAS 79561-82-3) is commercially available but differs fundamentally in its three-dimensional spatial arrangement . In peptide-based drug discovery, the stereochemistry of individual amino acid building blocks directly determines the secondary structure, target binding affinity, and metabolic stability of the final peptide product. While no head-to-head biological comparison of the (S)-amide vs. (R)-amide enantiomers has been published, class-level knowledge establishes that D-amino acid-containing peptides often exhibit altered (frequently enhanced) proteolytic stability but may lose target affinity if the natural L-configuration is required for target engagement. The target compound's (S)-configuration matches that of naturally occurring L-phenylalanine, making it the appropriate choice for constructing peptides intended to mimic or derive from native protein sequences.

Chiral Purity Peptide Therapeutics Regulatory Compliance

Boc vs. Fmoc Protection Strategy: Implications for SPPS Orthogonality and Deprotection Conditions

The target compound employs Nᵅ-Boc protection, which is orthogonal to the Nᵅ-Fmoc strategy represented by Fmoc-4-bromo-L-phenylalanine (CAS 198561-04-5) [1]. In Boc-strategy SPPS, the Nᵅ-protecting group is removed by treatment with trifluoroacetic acid (TFA), while side-chain protecting groups and the peptide-resin linkage are typically designed for simultaneous cleavage by strong acid (e.g., HF). In contrast, the Fmoc analog (MW 466.32 Da, ΔMW ≈ +123.10 Da relative to target) requires piperidine-mediated deprotection under basic conditions and uses acid-labile side-chain protection with final TFA cleavage [2]. While no published study directly compares the coupling efficiency of Boc-Phe(4-Br)-NH₂ vs. Fmoc-Phe(4-Br)-OH, the choice of protecting group strategy determines the entire SPPS workflow: Boc chemistry is preferred for difficult sequences prone to aggregation and for applications requiring repeated TFA exposure without side-chain deprotection, whereas Fmoc chemistry is more widely adopted in automated synthesizers owing to milder deprotection conditions and avoiding HF. The target compound's Boc group makes it the appropriate selection for laboratories employing Boc-strategy SPPS or where TFA-stable protecting group orthogonality is required.

Solid-Phase Peptide Synthesis Protecting Group Strategy Synthetic Methodology

Pharmaceutical Pipeline Relevance: Brensocatib Intermediate Designation

ChemicalBook explicitly designates CAS 869569-99-3 as 'Brensocatib Intermediate B' . Brensocatib (AZD7986/INS1007) is a second-generation, oral, selective, reversible dipeptidyl peptidase 1 (DPP1, cathepsin C) inhibitor developed by AstraZeneca and later acquired by Insmed for the treatment of non-cystic fibrosis bronchiectasis; it received FDA Breakthrough Therapy designation in 2020 [1]. The published synthesis of brensocatib proceeds via an α-aminocarboxamide intermediate (Fragment F) that is subsequently dehydrated to the α-aminonitrile pharmacophore [1]. The target compound (Boc-4-bromo-L-phenylalanine amide) is structurally consistent with a protected form of this α-aminocarboxamide fragment. For comparison, the non-brominated analog (Boc-L-phenylalanine amide, CAS 35150-06-2) lacks the bromine handle necessary for the Suzuki–Miyaura coupling that assembles the biaryl core of brensocatib [1], while the carboxylic acid analog (Boc-4-bromo-L-phenylalanine, CAS 62129-39-9) would require additional amidation chemistry to reach the same intermediate. The explicit vendor designation as a brensocatib intermediate provides procurement-relevant traceability that generic phenylalanine derivatives cannot offer.

Pharmaceutical Intermediates DPP1 Inhibitor Clinical Pipeline

Commercially Available Purity Threshold: ≥98% Enabling Direct Use in GMP-Relevant Synthesis

The target compound is commercially available at ≥98% purity from multiple vendors, including ≥98% specification from Aladdin (via Amaybio) and >98% from Apeptide [1]. In comparison, the non-halogenated Boc-L-phenylalanine amide (CAS 35150-06-2) is typically offered at similar purity levels, but lacks the bromine functionality . The Boc-4-bromo-L-phenylalanine carboxylic acid analog (CAS 62129-39-9) is routinely offered at ≥98% purity , but requires additional synthetic manipulation to reach the amide oxidation state. The key procurement-relevant distinction is that the target compound's ≥98% purity specification, combined with its pre-installed C-terminal amide and para-bromo substituent, eliminates the need for post-purchase functional group interconversion—a consideration that directly impacts synthetic step count, overall yield, and impurity carry-through when the desired end product is a brominated, C-terminal amide-containing peptide or small molecule.

Quality Control GMP Synthesis Procurement Specifications

Optimal Research and Industrial Application Scenarios for Boc-L-4-Bromophenylalanine Amide (CAS 869569-99-3)


Boc-Strategy Solid-Phase Peptide Synthesis of Brominated, C-Terminal Amide Peptides

When the synthetic target is a peptide bearing a C-terminal amide and a para-bromophenylalanine residue, this compound serves as a pre-activated building block for Boc-strategy SPPS [1]. Its Boc group is compatible with iterative TFA-mediated Nᵅ-deprotection, while the pre-installed amide eliminates the need for post-synthetic amidation of a resin-bound carboxylic acid. The bromine atom remains intact throughout chain elongation and can be exploited for late-stage on-resin cross-coupling diversification or for X-ray crystallographic phasing of the final peptide product.

Synthesis of DPP1/Cathepsin C Inhibitor Intermediates and Brensocatib-Related Analogs

Given its designation as 'Brensocatib Intermediate B' and the structural correspondence to the α-aminocarboxamide fragment in the published brensocatib synthetic route , this compound is the logical starting material for medicinal chemistry programs targeting DPP1 (cathepsin C) inhibition. Procurement of this specific CAS-numbered intermediate ensures synthetic route fidelity to the disclosed brensocatib process, and the bromine substituent provides a handle for Suzuki–Miyaura coupling to install the biaryl pharmacophore.

Heavy-Atom Derivatization for X-Ray Crystallographic Phasing of Peptide–Protein Complexes

The para-bromo substituent provides a strong anomalous scattering signal (f″ at Cu Kα ≈ 0.9 e⁻) suitable for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography. Incorporation of this building block into a peptide ligand or peptidomimetic inhibitor, followed by co-crystallization with the target protein, enables experimental phase determination without additional heavy-atom soaking—an advantage over non-halogenated (Boc-Phe-NH₂) or chloro-substituted analogs, where the anomalous signal is weaker or absent.

Modular Building Block for Diversity-Oriented Synthesis via Palladium-Catalyzed Cross-Coupling

As demonstrated by the Sansalvamide A solid-phase synthesis using the related N-Boc-4-bromophenylalanine [2], the aryl bromide functionality is competent in Pd-catalyzed Si–Ar, Suzuki, and Heck coupling reactions. The target compound's pre-formed C-terminal amide allows it to be introduced at the N-terminus of a growing peptide chain or as a capping group in fragment-based drug discovery, with the bromine atom serving as a latent diversification point for late-stage library synthesis.

Quote Request

Request a Quote for (S)-tert-Butyl (1-amino-3-(4-bromophenyl)-1-oxopropan-2-yl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.